Cas no 175205-46-6 (4-(1,2,3-Thiadiazol-4-yl)phenylacetonitrile)
4-(1,2,3-Thiadiazol-4-yl)phenylacetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(4-(1,2,3-Thiadiazol-4-yl)phenyl)acetonitrile
- 2-[4-(thiadiazol-4-yl)phenyl]acetonitrile
- 4-(1,2,3-THIADIAZOL-4-YL)PHENYLACETONITRILE
- Benzeneacetonitrile,4-(1,2,3-thiadiazol-4-yl)-
- AC1MC72I
- AC1Q4S0Z
- AG-E-25448
- CTK4D5684
- MolPort-001-759-212
- OR1277
- (4-[1,2,3]THIADIAZOL-4-YL-PHENYL)-ACETONITRILE
- 2-[4-(1,2,3-thiadiazol-4-yl)phenyl]acetonitrile
- DTXSID90371973
- 175205-46-6
- [4-(1,2,3-Thiadiazol-4-yl)phenyl]acetonitrile
- MFCD00052105
- AKOS015912138
- 4-(1,2,3-Thiadiazol-4-yl)phenylacetonitrile
-
- Inchi: 1S/C10H7N3S/c11-6-5-8-1-3-9(4-2-8)10-7-14-13-12-10/h1-4,7H,5H2
- InChI Key: XNSPZXUZFHJCLX-UHFFFAOYSA-N
- SMILES: S1C=C(C2C=CC(CC#N)=CC=2)N=N1
Computed Properties
- Exact Mass: 201.03621
- Monoisotopic Mass: 201.03606841g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 77.8Ų
Experimental Properties
- Density: 1.283
- Boiling Point: 391°C at 760 mmHg
- Flash Point: 190.3°C
- Refractive Index: 1.616
- PSA: 49.57
4-(1,2,3-Thiadiazol-4-yl)phenylacetonitrile Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
4-(1,2,3-Thiadiazol-4-yl)phenylacetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T430493-10mg |
4-(1,2,3-Thiadiazol-4-yl)phenylacetonitrile |
175205-46-6 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T430493-50mg |
4-(1,2,3-Thiadiazol-4-yl)phenylacetonitrile |
175205-46-6 | 50mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T430493-100mg |
4-(1,2,3-Thiadiazol-4-yl)phenylacetonitrile |
175205-46-6 | 100mg |
$ 115.00 | 2022-06-02 |
4-(1,2,3-Thiadiazol-4-yl)phenylacetonitrile Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 4-(1,2,3-Thiadiazol-4-yl)phenylacetonitrile
4-(1,2,3-Thiadiazol-4-yl)phenylacetonitrile (CAS No. 175205-46-6): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry
4-(1,2,3-Thiadiazol-4-yl)phenylacetonitrile (CAS No. 175205-46-6) is a versatile organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of thiadiazoles, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
The molecular structure of 4-(1,2,3-thiadiazol-4-yl)phenylacetonitrile consists of a thiadiazole ring fused to a phenyl group and an acetonitrile moiety. The thiadiazole ring is a five-membered heterocyclic compound containing two nitrogen atoms and one sulfur atom. This ring system imparts significant stability and reactivity to the molecule, making it an attractive scaffold for drug design and development.
Recent studies have highlighted the importance of 4-(1,2,3-thiadiazol-4-yl)phenylacetonitrile in various biological contexts. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent antiproliferative activity against several human cancer cell lines. The researchers found that the thiadiazole moiety plays a crucial role in mediating this activity by interacting with specific cellular targets involved in cell cycle regulation and apoptosis.
In addition to its anticancer properties, 4-(1,2,3-thiadiazol-4-yl)phenylacetonitrile has also been investigated for its potential as an antimicrobial agent. A study conducted by a team of researchers from the University of California demonstrated that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action involves disrupting bacterial cell wall synthesis and membrane integrity.
The synthesis of 4-(1,2,3-thiadiazol-4-yl)phenylacetonitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-chloroacetophenone with sodium azide followed by cyclization with sulfur dichloride to form the thiadiazole ring. This synthetic pathway is highly efficient and scalable, making it suitable for large-scale production in pharmaceutical settings.
The physicochemical properties of 4-(1,2,3-thiadiazol-4-yl)phenylacetonitrile are also noteworthy. It is a solid at room temperature with a melting point ranging from 150°C to 155°C. The compound is moderately soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but has limited solubility in water. These properties make it suitable for formulation into various dosage forms, including tablets, capsules, and injectable solutions.
In terms of safety and toxicity, preliminary studies have shown that 4-(1,2,3-thiadiazol-4-yl)phenylacetonitrile exhibits low toxicity at therapeutic concentrations. However, further in vivo studies are necessary to fully evaluate its safety profile before advancing to clinical trials. Preclinical toxicology assessments are currently underway to address these concerns.
The potential applications of 4-(1,2,3-thiadiazol-4-yl)phenylacetonitrile extend beyond its direct biological activities. Its unique chemical structure makes it an excellent building block for the synthesis of more complex molecules with enhanced pharmacological properties. For example, researchers have used this compound as a starting material to develop novel derivatives with improved potency and selectivity against specific disease targets.
In conclusion, 4-(1,2,3-thiadiazol-4-yl)phenylacetonitrile (CAS No. 175205-46-6) is a promising compound with significant potential in medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive candidate for further research and development. Ongoing studies continue to uncover new insights into its mechanisms of action and potential therapeutic applications.
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